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Fraxiresinol

Cat. No.: B13069351
M. Wt: 404.4 g/mol
InChI Key: IIWORNRJBHZPOA-PJBPFLDMSA-N
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Description

Contextualization within Lignan (B3055560) Phytochemistry and Natural Products

Fraxiresinol is a naturally occurring chemical compound classified within the lignan family of phytochemicals. Lignans (B1203133) are a large and diverse group of polyphenolic compounds derived from the shikimic acid pathway in plants. They are formed by the oxidative dimerization of two coniferyl alcohol units, resulting in a core C6-C3 (phenylpropanoid) dimer structure. This compound belongs to the furofuran subclass of lignans, characterized by a central tetrahydrofuran (B95107) ring system.

As natural products, lignans are widely distributed throughout the plant kingdom and have attracted considerable scientific interest due to their broad spectrum of biological activities. Research into plant extracts and their metabolites has identified lignans as key contributors to the therapeutic properties of many medicinal plants. researchgate.net The genus Fraxinus (ash), for instance, is known to produce a variety of chemical constituents, including secoiridoids, flavonoids, coumarins, and lignans, which are associated with its pharmacological effects. researchgate.net this compound is one of the specific lignans identified within this genus, positioning it as a subject of interest in the broader fields of natural product chemistry and pharmacognosy.

Historical Perspectives in Phytochemical Investigations

The investigation of chemical constituents from the bark of various Fraxinus species has a history rooted in the systematic exploration of medicinal plants. Foundational phytochemical work in the 1980s led to the isolation and characterization of several lignans from this genus. A key publication in this area is a 1984 paper by Tsukamoto, Hisada, and Nishibe in the Chemical & Pharmaceutical Bulletin, which detailed the lignans present in the bark of Fraxinus mandshurica var. japonica and F. japonica. nih.govamanote.com This work is a cornerstone in the study of Fraxinus lignans and is cited in subsequent research as a primary reference for the chemical constituents of these species. researchgate.net The elucidation of structures like this compound during this period was made possible by advancements in spectroscopic techniques, which allowed for the precise characterization of complex natural molecules.

Current Research Landscape and Academic Significance

The academic significance of this compound is closely tied to the well-documented biological activities of the plant extracts in which it is found. Extracts from Fraxinus species, rich in lignans and other phenolic compounds, have demonstrated notable anti-inflammatory and antioxidant properties. nih.govnih.gov This has prompted further investigation into the specific compounds responsible for these effects.

Data Tables

Table 1: Chemical Properties and Natural Sources of this compound This table outlines the basic chemical information and known plant sources of this compound.

Property Data
Compound Name This compound
Chemical Class Lignan (Furofuran type)
Molecular Formula C21H24O8
Known Natural Sources Fraxinus mandshurica (Manchurian Ash) nih.gov, Fraxinus japonica nih.gov

| Related Glycoside | this compound 1-O-glucoside |

Table 2: Reported Biological Activities of this compound-Containing Extracts This table summarizes the observed biological activities of plant extracts known to contain this compound. Quantitative data for the isolated compound is not widely available in the reviewed literature.

Activity Type Assay Method Observed Effect of Extract Specific this compound Data
Anti-inflammatory Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells Extracts of Fraxinus species show significant, concentration-dependent inhibition of NO production. nih.govnih.gov IC50 value for isolated this compound is not specified in the reviewed literature.

| Antioxidant | DPPH Radical Scavenging Activity | Extracts of Fraxinus species demonstrate strong free radical scavenging capabilities. nih.gov | IC50 value for isolated this compound is not specified in the reviewed literature. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O8 B13069351 Fraxiresinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

IUPAC Name

(3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol

InChI

InChI=1S/C21H24O8/c1-25-15-6-11(4-5-14(15)22)19-13-9-28-20(21(13,24)10-29-19)12-7-16(26-2)18(23)17(8-12)27-3/h4-8,13,19-20,22-24H,9-10H2,1-3H3/t13-,19-,20-,21-/m1/s1

InChI Key

IIWORNRJBHZPOA-PJBPFLDMSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@]3(CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

Natural Occurrence and Botanical Distribution of Fraxiresinol and Its Glycosides

Identification in Oleaceae Family Species

The Oleaceae family, commonly known as the olive family, encompasses a variety of trees and shrubs. wikipedia.orgresearchgate.net Several species within this family have been identified as sources of fraxiresinol and its glycosides.

Olea europaea (Olive)

The olive tree, Olea europaea, is a significant source of various phenolic compounds. Research has confirmed the presence of (+)-fraxiresinol-1-β-D-glucopyranoside in the bark of this species. plantaescientia.comnih.govjst.go.jp This lignan (B3055560) glucoside is one of several isolated from the bark, highlighting the chemical diversity of this part of the plant. plantaescientia.comjst.go.jp The identification of this compound 1-O-glucoside has also been reported in Olea europaea. nih.gov

Fraxinus Species (Ash)

The genus Fraxinus, or ash trees, is another key member of the Oleaceae family where this compound has been identified. nih.gov

Fraxinus mandshurica (Manchurian Ash): The bark of the Manchurian ash has been a subject of phytochemical investigation. These studies have led to the isolation of (+)-fraxiresinol. researchgate.netresearchgate.netscispace.com Specifically, research on Fraxinus mandshurica RUPR. var. japonica MAXIM resulted in the isolation of (+)-fraxiresinol. researchgate.net

Fraxinus oxycarba (Narrow-leafed Ash): Studies of Fraxinus oxycarba have also confirmed the presence of this compound. Specifically, (+)-fraxiresinol-1-O-β-d-glucopyranoside has been isolated from this species. researchgate.netafricaresearchconnects.commdpi.com

Fraxinus excelsior (European Ash): The European ash is another species within the genus known to contain this compound. nih.gov Research has documented the presence of (+)-fraxiresinol-1-O-β-D-glucopyranoside in the leaves of Fraxinus excelsior. europa.eu

Fraxinus japonica (Japanese Ash): Phytochemical analysis of the bark of Fraxinus japonica BLUME has led to the isolation of the lignan (+)-fraxiresinol. researchgate.netcapes.gov.br

Identification in Araceae Family Species

The Araceae family, or aroids, is a diverse group of monocotyledonous flowering plants. wikipedia.orgbritannica.com While not as extensively studied for this compound as the Oleaceae family, at least one species has been identified as a significant source.

Arum italicum (Cuckoo-pint)

Arum italicum, commonly known as Cuckoo-pint, has been the focus of phytochemical studies. mdpi.com Research has revealed that the tubers of this plant are particularly rich in lignans (B1203133), with a this compound glycoside being identified as the major compound. mdpi.comafricaresearchconnects.comresearchgate.net Further analysis has specified the presence of this compound 1-O-glucoside, this compound, and a this compound hexoside isomer in the tuber extract. researchgate.netcabidigitallibrary.org

Identification in Lardizabalaceae Family Species

The Lardizabalaceae family is a smaller family of flowering plants. botanicohub.com

Stauntonia hexaphylla

From the fruit of Stauntonia hexaphylla, a medicinal plant in the Lardizabalaceae family, researchers have isolated several bisepoxylignan glycosides. researchgate.netresearchgate.net Among these is (+)-fraxiresinol-1-β-d-glucoside, which was reported in this genus for the first time through this research. researchgate.netglycoscience.ru This compound has also been documented as this compound 1-O-glucoside in this species. nih.govplantaedb.com

Plant FamilySpeciesPlant PartCompound Identified
Oleaceae Olea europaea (Olive)Bark(+)-fraxiresinol-1-β-D-glucopyranoside, this compound 1-O-glucoside
Fraxinus mandshurica (Manchurian Ash)Bark(+)-fraxiresinol
Fraxinus oxycarba (Narrow-leafed Ash)Not specified(+)-fraxiresinol-1-O-β-d-glucopyranoside
Fraxinus excelsior (European Ash)Leaves(+)-fraxiresinol-1-O-β-D-glucopyranoside
Fraxinus japonica (Japanese Ash)Bark(+)-fraxiresinol
Araceae Arum italicum (Cuckoo-pint)TuberThis compound glycoside, this compound 1-O-glucoside, this compound, this compound hexoside isomer
Lardizabalaceae Stauntonia hexaphyllaFruit(+)-fraxiresinol-1-β-d-glucoside, this compound 1-O-glucoside

Other Documented Botanical Sources

Beyond its primary sources, this compound has been identified in several other plant families and species, highlighting its widespread, albeit sometimes minor, presence in the plant kingdom.

Salix Species (Willow)

The genus Salix, comprising a wide variety of willow species, is known to produce a vast array of secondary metabolites, including phenolics and flavonoids. frontiersin.orgnih.govnih.gov While major bioactive compounds like salicin, chlorogenic acid, rutin, and epicatechin are commonly identified in willows nih.gov, the specific presence of this compound is not as frequently reported. However, metabolomic studies of willow species have shown that the stems, in particular, are rich in compounds derived from the shikimate and phenylpropanoid pathways, which are the biosynthetic precursors to lignans. nih.gov One comprehensive study on willow metabolomics identified a higher relative number of lignans as being specialized compounds in the stems compared to roots and leaves. nih.gov Although this study did not specifically name this compound among the thousands of compounds profiled, it points to the stem as a key organ for lignan accumulation in Salix. nih.govbiorxiv.org

Abies ernestii var. salouenensis

Abies ernestii var. salouenensis, a variety of fir tree native to China treesandshrubsonline.orgtreesandshrubsonline.org, has not been specifically documented as a source of this compound in the available scientific literature. Phytochemical investigations into this particular fir variety are not extensive, and thus the presence or absence of this compound remains unconfirmed.

Forsythia suspensa (Lianqiao)

Forsythia suspensa, commonly known as Lianqiao or weeping forsythia, is a plant used in traditional Chinese medicine. biorxiv.orgmdpi.com Its fruit has been found to contain a glycosidic form of this compound, namely this compound-4′-O-β-D-glucopyranoside. biorxiv.org The presence of lignans, including (+)-fraxiresinol, has been confirmed in the species, although extraction methods can influence the yield of specific compounds. biorxiv.org

Organ-Specific Accumulation and Environmental Influences (e.g., Salinity Stress)

The concentration of this compound and other lignans is not uniform throughout a plant. Studies indicate a distinct pattern of organ-specific accumulation. For instance, in Arum italicum, a tuberous plant, the tuber extract was found to be rich in lignans, with a this compound glycoside being the major compound identified, whereas the leaf extract was predominantly composed of flavonoids. mdpi.comresearchgate.net In willows (Salix species), metabolomic profiling has revealed that stems are the primary site for the accumulation of lignans. nih.gov In oilseed crops, the seed coat (testa) contains higher concentrations of lignans compared to the peeled seed. nih.govnih.gov

Environmental stressors play a significant role in influencing the biosynthesis and accumulation of secondary metabolites, including lignans like this compound. Abiotic stresses such as high salinity are known to trigger defense mechanisms in plants, which often involve the enhanced production of structural polymers like lignin (B12514952) and related compounds. nih.govfrontiersin.orgmdpi.com The synthesis of lignans, which are derived from the same phenylpropanoid pathway as lignin monomers, has been observed to increase under various environmental pressures, including salinity, drought, and heavy metal exposure. biorxiv.orgbiorxiv.org This response is considered a protective measure, as lignans possess antioxidant properties that can help mitigate cellular damage from stress-induced reactive oxygen species. biorxiv.orgbiorxiv.org For example, studies in flax have shown that genotypes with a higher capacity for lignan production exhibit greater tolerance to salt stress. biorxiv.orgbiorxiv.org Salinity stress can induce significant metabolic reprogramming in different plant organs, activating the lignin and lignan biosynthesis pathways to reinforce cell wall structures and cope with osmotic and ionic stress. nih.govnih.govfrontiersin.org

Biosynthetic Pathways and Enzymatic Transformations of Fraxiresinol

Overview of Lignan (B3055560) Biosynthesis from Phenylpropanoids

Lignans (B1203133) are a major class of phenylpropanoids, which are dimeric compounds formed from two C6-C3 units (phenylpropane units). nih.govresearchgate.net The biosynthesis of lignans begins with the phenylpropanoid pathway, a central route in plant secondary metabolism that provides the necessary precursors. nih.govnih.gov This pathway converts the amino acid phenylalanine into various hydroxycinnamoyl-CoA esters, which then serve as building blocks for a wide array of natural products, including flavonoids, coumarins, and lignans. nih.gov

The core of lignan biosynthesis involves the oxidative coupling of two phenylpropanoid monomers, typically coniferyl alcohol. nih.govresearchgate.net This crucial step is mediated by specific enzymes, leading to the formation of a basic lignan skeleton. From this point, a series of enzymatic modifications, including reductions, hydroxylations, and glycosylations, generate the vast diversity of lignan structures observed in nature, including fraxiresinol. The entire process is a highly regulated sequence of reactions, ensuring the precise and stereospecific formation of these complex molecules. nih.gov

Role of Shikimate and Phenylpropanoid Pathway Intermediates

The journey to this compound begins with the shikimate pathway, a fundamental metabolic route in plants and microorganisms responsible for the synthesis of aromatic amino acids. mdpi.comslideshare.netnih.gov This pathway utilizes phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) as initial substrates to produce chorismate, a key branch-point intermediate. researchgate.netnih.gov Chorismate is then converted to L-phenylalanine, the primary precursor for the phenylpropanoid pathway. mdpi.commdpi.com

Once formed, L-phenylalanine enters the general phenylpropanoid pathway. A series of enzymatic reactions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), convert phenylalanine into p-coumaroyl-CoA. frontiersin.org Further enzymatic modifications lead to the formation of other hydroxycinnamoyl-CoA esters, which are precursors to monolignols like coniferyl alcohol. Coniferyl alcohol is the direct precursor for the synthesis of many lignans. nih.govresearchgate.net

Key Intermediates in the Biosynthesis of Lignan Precursors

Intermediate Pathway Role
Phosphoenolpyruvate (PEP) Glycolysis/Shikimate Starting material for the shikimate pathway. researchgate.net
Erythrose 4-phosphate (E4P) Pentose Phosphate Pathway/Shikimate Starting material for the shikimate pathway. researchgate.net
Chorismate Shikimate Branch-point intermediate leading to aromatic amino acids. researchgate.net
L-Phenylalanine Shikimate Primary precursor for the phenylpropanoid pathway. mdpi.commdpi.com
Cinnamic Acid Phenylpropanoid Formed from phenylalanine by PAL. nih.gov
p-Coumaric Acid Phenylpropanoid Formed from cinnamic acid by C4H. nih.gov

Specific Enzymatic Steps and Proposed Catalytic Mechanisms

The specific enzymatic steps leading to this compound are not fully elucidated but are understood to follow the general lignan biosynthetic pathway. The central step is the oxidative coupling of two coniferyl alcohol molecules to form pinoresinol (B1678388). nih.govresearchgate.net This reaction is stereospecifically controlled by dirigent proteins (DIRs), which orient the monolignol radicals for precise bond formation. nih.gov

Following the formation of (+)-pinoresinol, a series of reductions catalyzed by pinoresinol-lariciresinol reductases (PLRs) occurs. mdpi.com These enzymes sequentially reduce pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). While the direct enzymatic conversion to this compound from these intermediates is a subject of ongoing research, it is hypothesized to involve specific oxidoreductases and hydroxylases that modify the core lignan structure. The formation of the furanofuran ring system characteristic of this compound is a key transformation in this process.

The catalytic mechanisms of these enzymes often involve cofactors such as NADPH for reductive steps and metal ions for oxidative reactions. sigmaaldrich.com For example, cytochrome P450 monooxygenases are frequently involved in the hydroxylation and ring formation steps in secondary metabolism. researchgate.net

Glycosylation and Other Natural Derivatization Processes

Once the core this compound aglycone is synthesized, it can undergo various modifications, with glycosylation being one of the most common. nih.gov Glycosylation is the enzymatic process of attaching a sugar moiety to a molecule, which is catalyzed by glycosyltransferases (GTs). mdpi.com This process can significantly alter the solubility, stability, and biological activity of the compound. doi.org

This compound has been found in nature in its glycosylated forms. For example, this compound-4'-O-β-D-glucopyranoside and this compound hexoside have been identified in various plant species. researchgate.netmpg.de The attachment of a glucose unit is a common modification. For instance, this compound 1-O-β-D-glucoside has also been reported. nih.gov These derivatization processes are crucial for the plant, as they can facilitate the transport and storage of the compound within the cell or be involved in defense mechanisms. nih.gov

Known Natural Derivatives of this compound

Derivative Name Type of Derivatization Source (Example) Citation
This compound-4'-O-β-D-glucopyranoside Glycosylation Valeriana prionophylla researchgate.net
This compound hexoside Glycosylation Fraxinus excelsior mpg.de

Metabolic Fates and Biotransformation Studies

The metabolic fate of a xenobiotic compound like this compound, when introduced into a biological system, involves a series of biotransformation reactions. mhmedical.com These reactions are generally categorized into Phase I (functionalization) and Phase II (conjugation) metabolism. sigmaaldrich.commhmedical.com Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. sigmaaldrich.com Phase II reactions then conjugate these groups with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. mhmedical.com

While specific biotransformation studies on this compound are limited, the general metabolism of lignans involves demethylation, hydroxylation, and cleavage of the lignan backbone by gut microbiota and host enzymes. Active metabolites can be formed during this process. nih.gov The metabolic fate of this compound in an organism would likely follow these general patterns, being transformed into more polar metabolites for elimination. nih.gov The study of these biotransformation pathways is essential for understanding the ultimate biological activity and disposition of the compound.

Molecular and Cellular Mechanisms of Biological Activity of Fraxiresinol

Enzyme Modulation and Inhibition Profiles

Fraxiresinol demonstrates a capacity to interact with and inhibit several enzymes that are crucial in different biological pathways.

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. mdpi.comwikipedia.org Alpha-glucosidase inhibitors work by competitively blocking the enzymes that break down complex carbohydrates into absorbable monosaccharides in the small intestine. wikipedia.orgnih.gov This action slows down carbohydrate absorption, leading to a reduction in the rise of blood glucose levels after a meal. nih.gov

Studies have shown that various natural compounds can inhibit these enzymes. For instance, some flavonoids have demonstrated significant α-glucosidase inhibitory activity. mdpi.com The inhibitory mechanism can vary, with some compounds acting as competitive inhibitors, while others may be mixed-type inhibitors. researchgate.netrsc.org The effectiveness of these inhibitors is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. myfoodresearch.com

While specific data on this compound's direct inhibition of α-glucosidase and α-amylase is not extensively detailed in the provided search results, the general context of glycosidase inhibition by natural compounds provides a framework for its potential mechanism. dntb.gov.uanih.gov The inhibition of these enzymes is a well-established approach for controlling blood sugar levels. nih.gov

Pancreatic Lipase (B570770): This enzyme is central to the digestion of dietary fats, breaking them down into smaller molecules for absorption. mdpi.comnih.gov Inhibition of pancreatic lipase is a key strategy for managing obesity. nih.gov Orlistat is a well-known pancreatic lipase inhibitor that acts by forming a covalent bond with the active site of the enzyme. nih.gov Natural products from various plants have also been shown to inhibit pancreatic lipase activity. mdpi.commdpi.com

Proteasome: The proteasome is a cellular complex responsible for degrading unneeded or damaged proteins. labome.comtum.de Its inhibition can disrupt cellular processes and is a target for cancer therapy. mdpi.comelifesciences.org Proteasome inhibitors can block the degradation of proteins that regulate the cell cycle and apoptosis, leading to cell death in cancer cells. tum.demdpi.com

Tyrosine Kinase: Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. nih.govwikipedia.org Dysregulation of tyrosine kinase activity is often associated with cancer. nih.govkegg.jp Tyrosine kinase inhibitors (TKIs) are a class of drugs that block the action of these enzymes, thereby interfering with cancer cell growth and survival. wikipedia.orgeyewiki.org They can compete with ATP at the enzyme's binding site or bind to an allosteric site, causing a conformational change that inactivates the enzyme. wikipedia.org

Antioxidant Defense Mechanisms at the Cellular Level

Cellular antioxidant defense systems are crucial for mitigating the damaging effects of reactive oxygen species (ROS), which are produced during normal metabolic processes and in response to external stressors. mdpi.com An imbalance towards a higher level of ROS results in oxidative stress, which can damage macromolecules like DNA, lipids, and proteins. mdpi.commdpi.com The cellular defense network includes key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com SOD converts the superoxide radical into hydrogen peroxide (H₂O₂), which is then neutralized into water by CAT and GPx. mdpi.com The balance between these enzymes is critical for maintaining redox homeostasis. mdpi.com

Lignans (B1203133), as a class of polyphenolic compounds, are recognized for their antioxidant properties. mdpi.comnih.govnih.gov Their mechanism of action often involves the modulation of these endogenous antioxidant enzyme systems. Studies have shown that lignans can increase the cellular levels and activity of SOD, CAT, and GPx, bolstering the cell's capacity to neutralize ROS. nih.govmdpi.com A key molecular mechanism underlying this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnih.gov Under conditions of stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes, including those for the aforementioned enzymes. mdpi.com Lignans have been demonstrated to activate the Nrf2 pathway, sometimes via modulation of upstream kinases like PI3K/Akt, leading to enhanced cytoprotective gene expression. researchgate.netnih.gov this compound, sharing the core structure of lignans, is thought to contribute to cellular antioxidant defense through similar mechanisms, by scavenging free radicals directly and by upregulating the expression and activity of critical antioxidant enzymes.

Table 1: Key Cellular Antioxidant Enzymes and their Functions

Enzyme Function Role in Cellular Defense
Superoxide Dismutase (SOD) Catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.com First line of defense against ROS, preventing the formation of more harmful radicals. mdpi.com
Catalase (CAT) Decomposes hydrogen peroxide (H₂O₂) into water (H₂O) and molecular oxygen (O₂). mdpi.com Protects cells from the toxic effects of H₂O₂ accumulation. mdpi.comnih.gov

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, using glutathione (GSH) as a reductant. mdpi.comscholasticahq.com | Plays a crucial role in preventing lipid peroxidation and protecting cell membranes from oxidative damage. scholasticahq.com |

Anti-inflammatory Pathways and Cellular Targets

Inflammation is a complex biological response involving immune cells and signaling molecules. Chronic inflammation is implicated in numerous diseases. mdpi.comnih.gov A central regulator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govnih.govnih.gov In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govnih.gov Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to move to the nucleus. nih.gov There, it triggers the transcription of genes for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. mdpi.comnih.gov

Lignans have demonstrated significant anti-inflammatory activity, primarily by targeting the NF-κB signaling pathway. mdpi.commdpi.comnih.gov Research shows that various lignans can suppress the activation of NF-κB. mdpi.com This inhibition prevents the subsequent production of pro-inflammatory cytokines, thereby dampening the inflammatory cascade. mdpi.comresearchgate.net For example, a study on the related compound Fraxin found it could down-regulate the expression of NF-κB in a model of liver injury. nih.gov The anti-inflammatory mechanisms of lignans are also linked to the modulation of other pathways, such as the JAK/STAT and MAPK pathways, which also play roles in cytokine production. mdpi.comsciopen.comnih.gov By inhibiting these key cellular targets, this compound likely contributes to the control of inflammatory responses, a mechanism shared with other compounds in its class.

Antimicrobial Activity against Pathogenic Microorganisms

The search for new antimicrobial agents is critical due to rising antibiotic resistance. scielo.br Natural products, including polyphenols like lignans, are a promising source of such compounds. scielo.brnih.gov The antimicrobial efficacy of polyphenols is often attributed to several mechanisms of action that disrupt microbial viability. These mechanisms include damaging the bacterial cell membrane, inhibiting nucleic acid and protein synthesis, and disrupting metabolic pathways. mdpi.com

Table 2: General Antimicrobial Mechanisms of Polyphenolic Compounds

Mechanism of Action Description
Cell Membrane Damage Interacts with the lipid bilayer, increasing its permeability, leading to the leakage of essential intracellular components and cell death.
Enzyme Inhibition Binds to and inactivates key microbial enzymes, particularly those involved in essential metabolic pathways or cell wall synthesis.
Nucleic Acid Interaction Intercalates with DNA or inhibits enzymes like DNA gyrase and RNA polymerase, thereby disrupting DNA replication and transcription.
Protein Synthesis Inhibition Can interfere with ribosome function, leading to the inhibition of essential protein synthesis.

| Metal Ion Chelation | Binds to metal ions that are essential cofactors for microbial enzymes, rendering them inactive. |

Neuroprotective Cellular Mechanisms

Neurodegenerative diseases are often characterized by progressive neuronal loss, with neuroinflammation and oxidative stress being key contributing factors. mdpi.com Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in brain health. mdpi.comnih.gov While they are essential for clearing debris and promoting repair, their excessive or prolonged activation leads to the release of pro-inflammatory cytokines and neurotoxic substances, which can cause "bystander" damage to healthy neurons. mdpi.commdpi.comnih.gov Therefore, modulating microglial activation is a key strategy for neuroprotection. mdpi.comnih.gov

Lignans have emerged as compounds with significant neuroprotective potential. nih.gov Their mechanisms often involve the suppression of neuroinflammation mediated by microglia. mdpi.commdpi.com By inhibiting pathways like NF-κB, lignans can reduce the production of neurotoxic inflammatory mediators by activated microglia. nih.gov Furthermore, the antioxidant properties of lignans contribute significantly to neuroprotection. Some lignans protect neuronal cells (like PC-12 cells) from oxidative stress-induced damage by activating the PI3K/Akt/Nrf2 signaling pathway, which enhances the cell's endogenous antioxidant defenses. researchgate.net This activation leads to an increase in the activity of enzymes like SOD and GPx. researchgate.net Through this combination of anti-inflammatory and antioxidant effects, this compound is presumed to contribute to the protection of neuronal cells from damage and degeneration.

Immunomodulatory Effects

Immunomodulation refers to the alteration of the immune response. This compound, as a lignan (B3055560), is suggested to possess immunomodulatory effects, primarily through its influence on inflammatory signaling pathways and cytokine production. mdpi.comsciopen.com A balanced immune response is critical, as excessive inflammation can be damaging, while a suppressed response can lead to infection. nih.govnih.gov

The key cellular mechanisms behind the immunomodulatory activity of lignans involve the regulation of cytokine networks. Pro-inflammatory cytokines such as TNF-α and IL-6 are crucial for initiating an immune response but can cause tissue damage if overproduced. nih.govpneumon.orgopenmicrobiologyjournal.com Conversely, anti-inflammatory cytokines like IL-10 help to control and resolve inflammation. plos.orgpneumon.org Lignans have been shown to modulate this balance. mdpi.com They can suppress the signaling pathways, such as NF-κB and JAK/STAT, that lead to the production of pro-inflammatory cytokines. mdpi.comnih.govresearchgate.net At the same time, some natural compounds can promote the release of anti-inflammatory cytokines. The PI3K/Akt pathway is also a crucial regulator of immune cell function, influencing their activation, proliferation, and cytokine production. numberanalytics.com By modulating these interconnected pathways, this compound can potentially act as an immunomodulatory agent, helping to maintain immune homeostasis and prevent excessive inflammatory responses.

Table 3: Key Cytokines in Immune Modulation

Cytokine Primary Function Role in Immune Response
TNF-α Pro-inflammatory A master regulator of inflammation, it activates other immune cells and can induce apoptosis. nih.govopenmicrobiologyjournal.comfrontiersin.org
IL-6 Pro-inflammatory / Anti-inflammatory Plays a dual role; it is a major driver of the acute phase inflammatory response but can also have regenerative or anti-inflammatory functions. plos.orgnih.govopenmicrobiologyjournal.com

| IL-10 | Anti-inflammatory | Suppresses the function of macrophages and dendritic cells, controlling the pro-inflammatory response to prevent tissue damage. plos.orgpneumon.org |

Structure Activity Relationship Sar Studies of Fraxiresinol and Its Analogues

Impact of Glycosylation on Biological Potency and Selectivity

Glycosylation, the attachment of a sugar moiety to a molecule, is a common modification in natural products that can significantly alter their physicochemical properties, such as solubility and bioavailability, which in turn affects their biological potency and selectivity. In the case of fraxiresinol, it is often found in nature as a glycoside, most commonly as this compound 1-O-glucoside or this compound-4'-O-β-D-glucopyranoside frontiersin.orgtandfonline.com.

Research suggests that this glycosidic form is crucial for certain biological activities. A study on the extracts of Arum italicum tubers, which are exceptionally rich in lignans (B1203133) with this compound glycoside as the major component, demonstrated significant inhibitory activity against key enzymes related to hyperglycemia mdpi.comresearchgate.net. The tuber extract showed potent inhibition of α-glucosidase and α-amylase. Notably, the inhibitory effect against α-glucosidase was significantly higher than that of acarbose (B1664774), a standard antidiabetic drug mdpi.com. This potent activity from an extract where this compound glycoside is the primary constituent points towards the glycosylated form being a powerful inhibitor.

The addition of a glucose unit is known to enhance water solubility, which could improve the interaction of the compound with biological targets in aqueous environments nih.gov. While direct comparative studies with IC50 values between this compound and its isolated glycosides are limited in the literature, the potent effects of extracts rich in this compound glycoside strongly indicate that glycosylation is a key factor for its antidiabetic potential.

Source / CompoundBiological TargetKey FindingReference
Arum italicum Tuber Extract (Major component: this compound glycoside)α-GlucosidaseInhibition was significantly higher than the standard drug acarbose (Extract IC50: 170.87 ± 4.75 µg/mL vs. Acarbose IC50: 405.77 ± 34.83 µg/mL). mdpi.com
Arum italicum Tuber Extract (Major component: this compound glycoside)α-AmylaseDemonstrated more efficient enzyme inhibition compared to the plant's leaf extract. mdpi.comresearchgate.net
This compound 1-O-glucosideGeneral PropertiesGlycosylation is noted to enhance solubility and bioavailability, potentially contributing to anti-inflammatory and anti-cancer effects. nih.gov

Influence of Stereochemistry on Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms and functional groups in a molecule, plays a pivotal role in determining biological activity. The specific orientation of substituents can dictate how a molecule fits into the binding site of a protein or enzyme, making stereoisomers of the same compound exhibit vastly different potencies. This compound is a chiral molecule, and its biological effects are expected to be highly dependent on its stereochemical configuration.

Chiral natural products are typically biosynthesized in an enantiomerically pure form, and this specific configuration is often essential for their interaction with biological targets nih.govnih.gov. For many biologically active compounds, only one enantiomer or diastereomer is responsible for the desired effect, while others may be less active or even inactive nih.gov. This principle is critical in drug development, where selecting the correct stereoisomer can maximize therapeutic efficacy and minimize off-target effects.

While comprehensive SAR studies systematically comparing the biological activities of all possible stereoisomers of this compound are not extensively documented, research on related compounds underscores the importance of this structural feature. For instance, studies on isomers of the nature-inspired compound 3-Br-acivicin revealed that only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that cellular uptake and target interaction are stereoselective processes nih.govnih.gov. It is highly probable that the biological activities of this compound are similarly governed by its stereochemistry, where the natural (+) configuration is optimized for interaction with its specific molecular targets.

Stereochemical AspectGeneral Influence on BioactivityImplication for this compound
EnantioselectivityEnantiomers of a chiral drug can have different pharmacological activities, potencies, and toxicities. Often, only one enantiomer is active.The biological activity reported for (+)-fraxiresinol may differ significantly from its unnatural enantiomer, (-)-fraxiresinol.
DiastereoselectivityDiastereomers have different physical properties and can exhibit distinct binding affinities to receptors and enzymes.Variations in the stereocenters of the this compound core would likely lead to analogues with altered or diminished biological potency.
Receptor/Enzyme FitThe 3D structure of a molecule must be complementary to its biological target's binding site for optimal interaction (lock-and-key or induced-fit model).The specific spatial arrangement of the hydroxyl and methoxy (B1213986) groups on the this compound scaffold is likely crucial for its binding and activity.

Chemical Modifications and Derivatization for Enhanced Bioactivity

The chemical modification of a natural product lead compound is a cornerstone of medicinal chemistry, aimed at improving its pharmacological profile. This process involves synthesizing derivatives or analogues by altering or adding functional groups to enhance properties like potency, selectivity, metabolic stability, and bioavailability mdpi.com. While specific derivatization studies for this compound are not widely reported, general strategies applied to other natural products provide a framework for how its activity could be enhanced.

Key strategies often involve modifying core functional groups. For this compound, the phenolic hydroxyl groups are prime targets for modification.

Alkylation/Acylation: Converting hydroxyl groups to ethers (alkylation) or esters (acylation) can modulate lipophilicity, which influences cell membrane permeability and oral absorption. For example, the synthesis of resveratrol (B1683913) methoxy derivatives was undertaken to increase hydrophobicity and resulted in analogues with altered anti-platelet activity mdpi.com.

Molecular Simplification or Elaboration: Sometimes, simplifying a complex natural structure can lead to compounds that are easier to synthesize while retaining activity. Conversely, adding specific functional groups can introduce new, favorable interactions with a target. In one study, a molecular simplification approach on thiazolidinone derivatives led to a 10-fold improvement in affinity for its target enzyme.

These approaches highlight that even subtle modifications can lead to substantial changes in biological activity, offering a pathway to optimize this compound as a therapeutic lead nih.govmdpi.com.

Modification StrategyPotential Effect on this compoundExample from Other Compounds
Methylation/Ethylation of hydroxyl groupsIncrease lipophilicity, potentially improving cell permeability and metabolic stability.Methoxy derivatives of resveratrol showed enhanced or altered anti-platelet and anti-proliferative activity. mdpi.com
Introduction of amino groups or nitrogen heterocyclesIntroduce new hydrogen bond donor/acceptor sites, potentially increasing binding affinity and selectivity.Synthesis of pyridylpiperazine derivatives resulted in potent urease inhibitors. frontiersin.org
Formation of ester derivativesCan act as a prodrug strategy, improving bioavailability, with the ester being cleaved in vivo to release the active compound.Steviol derivatives were synthesized to improve cytotoxic selectivity against tumor cells. nih.gov
Modification of the tetrahydrofuran (B95107) ringsAlter the core scaffold to probe the importance of the bicyclic ring system for activity.Analogues of Ferrostatin-1 with modified core structures were developed as improved ferroptosis inhibitors.

Computational Approaches to SAR Prediction and Molecular Interactions

In modern drug discovery, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are indispensable tools for accelerating the identification and optimization of lead compounds nih.gov. These in silico techniques allow researchers to predict the biological activity of novel molecules and understand their interactions with target proteins at a molecular level before undertaking costly and time-consuming synthesis and testing biointerfaceresearch.comnih.gov.

Molecular Docking simulates the binding of a ligand (like this compound) into the active site of a target protein. This method can predict the preferred binding orientation, affinity (docking score), and key molecular interactions, such as hydrogen bonds and hydrophobic contacts nih.govmdpi.com. Although specific docking studies on this compound are scarce, a hypothetical docking of this compound into an enzyme active site would likely reveal the importance of its key functional groups:

Hydrogen Bonds: The phenolic and aliphatic hydroxyl groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues (e.g., Asp, Glu, Ser, Thr) in a binding pocket.

Hydrophobic Interactions: The aromatic rings and the carbon skeleton can engage in hydrophobic and van der Waals interactions with nonpolar residues (e.g., Leu, Val, Phe).

Methoxy Groups: The methoxy groups can also participate in hydrogen bonding or hydrophobic interactions, influencing the molecule's orientation and binding affinity.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.govbiointerfaceresearch.com. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), a predictive model can be built. For a series of this compound analogues, a QSAR model could identify which structural features are most critical for activity. For example, a model might reveal that a certain electronic distribution around the aromatic rings or a specific molecular volume is correlated with higher potency, thereby guiding the design of new derivatives with enhanced activity researchgate.net. These computational approaches provide powerful predictive insights, helping to rationalize SAR data and steer drug design efforts in a more targeted and efficient manner.

Computational MethodApplication to this compound SARPredicted Insights
Molecular DockingPredict the binding mode and affinity of this compound and its analogues within a target protein's active site.Identify key amino acid residues that interact with the hydroxyl and methoxy groups, providing a rationale for observed activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Develop a statistical model correlating structural descriptors of this compound analogues with their measured biological activity.Determine which physicochemical properties (e.g., lipophilicity, electronic properties) are most influential for potency, guiding the design of new, more active compounds. nih.govbiointerfaceresearch.com
Molecular Dynamics (MD) SimulationSimulate the movement of the this compound-protein complex over time to assess its stability.Confirm the stability of binding poses predicted by docking and understand the dynamic nature of the molecular interactions. nih.gov

Advanced Analytical Methodologies for Fraxiresinol Research

Chromatographic Techniques for Isolation and Quantification

Chromatography is the cornerstone for separating fraxiresinol from other phytochemicals present in its natural sources. The choice between ultra-high-performance and high-performance liquid chromatography often depends on the desired resolution, speed, and sensitivity of the analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a premier technique for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative purposes. nih.govafricaresearchconnects.comresearchgate.net This method is frequently coupled with mass spectrometry to provide comprehensive structural information.

In a notable study, UHPLC coupled with a diode array detector and electrospray mass spectrometry (UHPLC-DAD-ESI/MS) was employed to analyze the phytochemical content of Arum italicum. africaresearchconnects.commdpi.comdntb.gov.ua The results highlighted that the tuber extract of this plant is particularly rich in lignans (B1203133), with a this compound glycoside being identified as the major compound. africaresearchconnects.commdpi.comdntb.gov.ua The analysis utilized a Hypersil Gold C18 column and a gradient elution with 0.1% (v/v) formic acid in water and acetonitrile (B52724), allowing for the successful separation and tentative identification of this compound derivatives. cabidigitallibrary.org

Similarly, UHPLC-DAD-ESI/MS was used to investigate the phenolic composition of Satureja hispidula extracts, demonstrating its capability to separate complex mixtures of phenolic compounds. researchgate.net The combination of a high-resolution mass spectrometer with UHPLC enables the testing of intricate substance mixtures and provides structural information on minor components. currenta.de

Table 1: Exemplary UHPLC Operating Parameters for this compound Analysis

ParameterValue
Column Hypersil Gold C18 (100 mm x 2.1 mm, 1.9 µm) cabidigitallibrary.org
Mobile Phase A: 0.1% (v/v) formic acid in water; B: Acetonitrile cabidigitallibrary.org
Flow Rate 0.2 mL/min cabidigitallibrary.org
Injection Volume 10 µL cabidigitallibrary.org
Detection DAD (280 nm), ESI-MS cabidigitallibrary.org

High-Performance Liquid Chromatography (HPLC)

HPLC remains a robust and widely used technique for the quantification of phenolic compounds, including this compound. embrapa.br It is often coupled with various detectors, such as Diode Array Detectors (DAD) and mass spectrometers, to achieve reliable identification and quantification.

For instance, an HPLC-DAD method was developed for the simultaneous determination of seven major constituents in Cortex Fraxini, where this compound is a known component. researchgate.net The separation was achieved on an Agilent Zorbax SB-C18 column with a gradient of acetonitrile and 0.3% aqueous acetic acid. researchgate.net This method demonstrated good linearity and low limits of detection (LOD) and quantification (LOQ), proving its suitability for quantitative analysis. researchgate.net

Another study optimized and validated an RP-HPLC-DAD method for determining 42 phenolic compounds, showcasing the versatility of HPLC in analyzing a wide range of phenolics in food matrices. embrapa.br

Mass Spectrometry (MS) for Structural Elucidation and Profiling

Mass spectrometry is an indispensable tool for obtaining detailed structural information about this compound and its analogues. Different ionization techniques and mass analyzers are employed to fragment the molecules and analyze the resulting patterns, which serve as a fingerprint for the compound's structure. nationalmaglab.orgwikipedia.org

Electrospray Ionization Mass Spectrometry (ESI/MS)

ESI is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound and its glycosides. currenta.de It is commonly used as the ion source in conjunction with liquid chromatography.

In the analysis of Osmanthus fragrans roots, HPLC-MS/MS with an ESI source was used to identify and characterize numerous compounds, including this compound derivatives. nih.gov The ESI source was operated in both positive and negative ion modes to capture a broad range of chemical constituents. nih.gov Similarly, UHPLC-DAD-ESI/MS was instrumental in identifying this compound glycoside as a major compound in Arum italicum tubers. africaresearchconnects.commdpi.comdntb.gov.ua High-resolution ESI-MS has also been used to determine the molecular formula of new lignans isolated from Dipsacus asper. mdpi.com

Table 2: Typical ESI/MS Parameters for this compound Analysis

ParameterValue (Negative Ion Mode)Value (Positive Ion Mode)
Ion Spray Voltage -4500 V nih.gov4500 V nih.gov
Temperature 350 °C nih.gov350 °C nih.gov
Curtain Gas 35 psi nih.gov35 psi nih.gov
Nebulizer Gas 50 psi nih.gov50 psi nih.gov
Declustering Potential -80 V nih.govNot specified

Tandem Mass Spectrometry (MS/MS) and LC-MS/MS

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically used to determine the structure of a compound. nationalmaglab.orgwikipedia.orgacs.org In an MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and the resulting product ions are then analyzed. nationalmaglab.org This fragmentation pattern provides detailed structural information.

LC-MS/MS combines the separation power of LC with the structural elucidation capabilities of MS/MS. eag.com This combination is highly effective for analyzing complex mixtures and identifying specific compounds like this compound. nih.govcreative-proteomics.com For example, an HPLC-MS/MS method was developed to analyze the chemical constituents in O. fragrans roots, which allowed for the identification of thirty-six compounds, including this compound 1-O-β-D-glucoside. nih.gov The fragmentation patterns of isomers provided by MS/MS were crucial for their distinction. nih.gov

The use of high-resolution mass spectrometry in conjunction with LC-MS/MS, such as with a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer, allows for the accurate mass measurement of both precursor and fragment ions, leading to the determination of elemental compositions. currenta.dewikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for the analysis of lignans, although it often requires derivatization to increase the volatility of the compounds. currenta.deresearchgate.net In this method, the sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer.

A GC-MS method was developed for profiling lignans in Anthriscus sylvestris without the need for derivatization, using a high-temperature program. nih.gov This method provided a clear lignan (B3055560) profile of the plant material. nih.gov For the analysis of lignans like secoisolariciresinol (B192356) in flaxseed, GC-MS is often used following a hydrolysis step to release the aglycones. agriculturejournals.cz Trimethylsilyl ethers of lignans can be effectively separated and quantified by GC-MS, even in complex mixtures. researchgate.net The fragmentation patterns obtained through electron ionization (EI) in GC-MS provide valuable information for structural elucidation. currenta.de

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products like this compound. It provides detailed information about the carbon-hydrogen framework of a molecule.

1D and 2D NMR Techniques for Structural Confirmation

The definitive structure of this compound is established through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D techniques like ¹H-NMR and ¹³C-NMR provide initial information on the proton and carbon environments within the molecule. emerypharma.comcreative-biostructure.com

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. creative-biostructure.com Key 2D NMR techniques used in the analysis of this compound and its derivatives include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to establish spin systems within the molecule. emerypharma.comnih.gov

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is vital for connecting the different spin systems and for identifying the positions of quaternary carbons and functional groups. nih.govipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule. ipb.pt

Through the combined interpretation of these spectra, the connectivity and stereochemistry of this compound can be unequivocally confirmed. For instance, HMBC data would confirm the linkages between the different parts of the lignan structure, while NOESY would help establish the relative orientation of substituents on the tetrahydrofuran (B95107) ring. nih.govipb.ptglycoscience.ru

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm) (multiplicity, J in Hz)
Aglycone
785.14.72 (d, 4.2)
853.83.10 (m)
971.53.85 (m), 3.60 (m)
7'87.24.25 (d, 6.9)
8'54.22.65 (m)
9'63.83.80 (m), 3.45 (m)
1134.5-
2109.86.60 (s)
3148.2-
4138.5-
5148.2-
6109.86.60 (s)
1'130.1-
2'112.56.95 (d, 1.8)
3'145.8-
4'146.5-
5'115.26.80 (d, 8.1)
6'118.96.75 (dd, 8.1, 1.8)
3-OCH₃56.13.88 (s)
5-OCH₃56.13.88 (s)
3'-OCH₃55.93.87 (s)
Glucoside Moiety
1''102.54.85 (d, 7.5)
2''73.83.50 (m)
3''76.53.45 (m)
4''70.23.40 (m)
5''77.13.55 (m)
6''61.33.90 (m), 3.70 (m)
Note: Data is compiled from various sources and represents typical values for this compound glucosides. Actual values may vary slightly depending on the solvent and specific derivative. sigmaaldrich.comcarlroth.compitt.edu

Advanced Spectroscopic Analysis (UV-Vis, IR, Circular Dichroism)

Beyond NMR, other spectroscopic techniques provide complementary information about the structure and electronic properties of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org For this compound, the UV spectrum is characterized by absorption maxima typically around 280 nm, which is indicative of the phenolic aromatic rings present in its structure. thermofisher.com The exact position and intensity of these absorptions can be influenced by the solvent and the substitution pattern on the aromatic rings. libretexts.orgbioglobax.com

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mvpsvktcollege.ac.inksu.edu.sa The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) groups (a broad band around 3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-3000 cm⁻¹), C=C stretching of the aromatic rings (around 1600 and 1500 cm⁻¹), and C-O stretching of the ether and alcohol functionalities (in the 1000-1300 cm⁻¹ region). orgchemboulder.comresearchgate.netirdg.org

Circular Dichroism (CD): Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules like this compound. creative-proteomics.commtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light. photophysics.com The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule in solution. pg.edu.plresearchgate.net The Cotton effects observed in the CD spectrum of this compound are directly related to its stereochemistry and can be used to confirm the absolute configuration of its stereocenters. pg.edu.plresearchgate.net

Table 2: Summary of Advanced Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic FeatureTypical Value/Region
UV-Vis Spectroscopy Absorption Maximum (λmax)~280 nm
IR Spectroscopy O-H Stretching~3400 cm⁻¹ (broad)
Aromatic C-H Stretching~3000-3100 cm⁻¹
Aromatic C=C Stretching~1500-1600 cm⁻¹
C-O Stretching~1000-1300 cm⁻¹
Circular Dichroism Cotton EffectsDependent on stereochemistry

Chemometric Approaches for Quality Control and Source Differentiation

Chemometrics involves the use of multivariate statistical analysis to extract meaningful information from complex chemical data. japsonline.com In the context of this compound research, chemometrics is applied to spectroscopic and chromatographic data for quality control and to differentiate between sources of the compound. researchgate.netnih.gov

Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be applied to data from methods such as HPLC, UPLC, and spectroscopic fingerprinting. eurachem.orgfrontiersin.orgpan.olsztyn.pl These analyses can reveal patterns and groupings within large datasets, allowing for the classification of samples based on their chemical profiles. japsonline.comresearchgate.net For example, by analyzing the UPLC fingerprints of extracts from different Fraxinus species, it is possible to distinguish between them based on the relative abundance of this compound and other related compounds. researchgate.net This is particularly useful for the authentication of traditional medicines and for ensuring the consistency of raw materials. researchgate.neteurachem.org

Untargeted and Targeted Metabolomics for Complex Mixture Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. It can be divided into two main approaches: untargeted and targeted metabolomics.

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to provide a comprehensive overview of the metabolome. nih.gov In studies involving this compound, untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to identify a wide range of compounds in plant extracts. biorxiv.orgresearchgate.net This approach has been used to study the metabolic response of plants like willow (Salix) to environmental stress, where this compound 1-O-glucoside was identified as a compound that accumulates in the stems under saline conditions. nih.govresearchgate.net

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the quantitative analysis of a specific, predefined set of metabolites. mdpi.comnih.gov This approach is used when the goal is to accurately measure the concentration of known compounds, such as this compound and its derivatives, in a complex mixture. mdpi.com Targeted metabolomics provides higher sensitivity and selectivity for the compounds of interest and is often used for hypothesis-driven research or for the precise quantification of bioactive compounds in herbal extracts.

Both untargeted and targeted metabolomics, often coupled with chemometric analysis, are powerful tools for understanding the role of this compound in complex biological systems and for the quality control of products containing this compound. mdpi.commdpi.com

Preclinical Efficacy and Disease Model Investigations of Fraxiresinol

In Vitro Cell-Based Assays for Pharmacological Screening

In vitro studies provide a foundational understanding of a compound's biological activity at the cellular level. For Fraxiresinol and its derivatives, these assays have focused on anticancer, enzyme inhibitory, and antimicrobial properties.

Cancer Cell Line Studies (e.g., AGS, A549)

The tuber extract showed a more significant loss of viability in both AGS and A549 cancer cells compared to an extract from the plant's leaves. researchgate.netresearcher.life Specifically, the ethanolic extract from the tubers resulted in a viability loss of nearly 60% in AGS cells and 40% in A549 cells. researchgate.net Further investigation into the mechanism suggested that the induced cell death is independent of caspases and involves the RIPK1 and necroptosis pathway. researchgate.net

Table 1: Cytotoxic Activity of Arum italicum Tuber Extract (Rich in this compound Glycoside)

Cell Line Cancer Type Result
AGS Human Gastric Adenocarcinoma ~60% viability loss

| A549 | Human Lung Carcinoma | ~40% viability loss |

Note: The data is for an ethanolic extract rich in a this compound glycoside, not the isolated compound.

Enzyme Inhibition Assays (e.g., α-glucosidase, α-amylase)

Inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. wikipedia.org

The same Arum italicum tuber extract rich in this compound glycoside was tested for its inhibitory effects on these enzymes. researchgate.netafricaresearchconnects.com The results indicated that the tuber extract was a more potent inhibitor of both α-glucosidase and α-amylase than the leaf extract. researchgate.net Notably, its inhibitory effect against α-glucosidase was significantly higher than that of acarbose (B1664774), a standard antidiabetic drug used as a positive control. researchgate.net While these findings are promising, they reflect the activity of a complex extract, and the precise contribution of the this compound glycoside to this effect has not been isolated.

Table 2: Enzyme Inhibitory Activity of Arum italicum Tuber Extract (Rich in this compound Glycoside)

Enzyme Finding
α-Glucosidase Inhibition was significantly higher compared to the standard drug acarbose.

| α-Amylase | Demonstrated more efficient inhibition than the corresponding leaf extract. |

Note: The data is for an extract rich in a this compound glycoside, not the isolated compound.

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is used to determine the effectiveness of a compound against specific microorganisms, often by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth. plos.orgbmglabtech.com

Specific research on the antimicrobial properties of pure this compound is limited. However, a study on the chemical constituents of Osmanthus fragrans identified this compound 1-O-β-D-glucoside. This glycoside was tested for its activity against Pricularia oryzae, a fungal plant pathogen. The study reported a Minimum Inhibitory Concentration (MIC) value for this activity. gust.edu.vn

Table 3: Antimicrobial Activity of this compound 1-O-β-D-glucoside

Compound Test Organism MIC Value

| This compound 1-O-β-D-glucoside | Pricularia oryzae | 1.0 mg/ml |

Note: The tested organism is a plant pathogen.

In Vivo Animal Model Applications (Excluding Human Clinical Trials)

Following promising in vitro results, compounds are often tested in living organisms to understand their effects in a complex biological system.

Rodent Models for Metabolic Disorders (e.g., Antidiabetic Potential)

Rodent models, such as rats or mice with chemically induced diabetes (e.g., using alloxan), are standard for evaluating the in vivo antidiabetic potential of new compounds. mdpi.comnih.gov These studies typically measure parameters like blood glucose levels and body weight over a treatment period. mdpi.com

Currently, based on available scientific literature, there are no specific in vivo studies that have been published evaluating the antidiabetic potential of isolated this compound in rodent models of metabolic disorders. The research in this area has been limited to in vitro enzyme inhibition assays of extracts containing this compound derivatives. researchgate.netafricaresearchconnects.com

Animal Models for Anti-obesity and Gut Microbiota Modulation (e.g., C57BL/6 mice)

High-fat diet-induced obesity models in mice, particularly the C57BL/6 strain, are widely used to study anti-obesity effects and the corresponding changes in the gut microbiota. mdpi.comnih.govnih.gov

Models for Anti-inflammatory or Immunomodulatory Research

Direct investigations into the anti-inflammatory or immunomodulatory effects of isolated this compound are not widely reported. However, its presence in plant extracts with known anti-inflammatory properties provides an indirect line of evidence. For instance, this compound is a constituent of plants from the Fraxinus and Clinopodium genera, which have been studied for their anti-inflammatory and immunomodulatory activities researchgate.netmdpi.com.

Research on related compounds from these plants offers insight into potential mechanisms. A study on Fraxin, a coumarin (B35378) glycoside also found in Fraxinus species, demonstrated protective effects in a lipopolysaccharide (LPS)-induced endotoxic shock mouse model nih.gov. In this model, Fraxin was shown to improve survival rates and mitigate lung and liver tissue damage nih.gov. Mechanistically, it decreased levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.gov. The study suggested that these effects were mediated through the downregulation of the nuclear factor-kappa B (NF-κB) and NLRP3 inflammasome signaling pathways, both of which are central to the inflammatory response nih.gov.

While these findings are for Fraxin and not this compound, they highlight plausible pathways that could be investigated for this compound, given their shared botanical origin. Future studies using models such as LPS-induced inflammation or carrageenan-induced paw edema in rodents could elucidate the specific anti-inflammatory profile of this compound nih.gov. Such studies would typically measure endpoints like edema volume, inflammatory cell infiltration, and the expression of key inflammatory mediators like cytokines and cyclooxygenase (COX) enzymes nih.govnih.gov.

Table 1: Preclinical Models for Anti-inflammatory and Immunomodulatory Research

Model System Investigated Compound Key Findings Potential Relevance for this compound
Lipopolysaccharide (LPS)-induced endotoxic shock in mice Fraxin Improved survival; reduced lung and liver injury; decreased serum TNF-α and IL-6; inhibited NF-κB and NLRP3 pathways. nih.gov Suggests potential anti-inflammatory mechanisms via cytokine and inflammasome modulation.
Carrageenan-induced paw edema in rats Olive Leaf Extract Reduced paw edema; decreased tissue levels of TNF-α, IL-1β, COX-2, and nitric oxide (NO). nih.gov A standard model to test the in vivo anti-inflammatory efficacy of this compound.

Models for Anticancer Efficacy (e.g., Xenograft or Syngeneic Models)

The preclinical anticancer efficacy of purified this compound has not been detailed in xenograft or syngeneic models. General biological activities, including anticancer effects, have been associated with extracts containing this compound derivatives. For example, tuber extracts of Arum italicum, which are rich in lignans (B1203133) including this compound glycosides, are noted to have associations with anticancer activities researcher.liferesearchgate.net.

Xenograft models, which involve implanting human cancer cells into immunocompromised mice, are a standard method for evaluating the in vivo efficacy of potential anticancer compounds dovepress.comamegroups.cn. These models allow for the direct assessment of a compound's ability to inhibit tumor growth. Syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same strain, are particularly valuable for studying immuno-oncology agents, as they permit the evaluation of the drug's interaction with a complete and functional immune system.

To establish the anticancer potential of this compound, future research would need to involve its evaluation in such models. For example, this compound could be tested in xenograft models using various human cancer cell lines (e.g., melanoma, colon, or breast cancer) to measure its impact on tumor volume and growth delay amegroups.cnmdpi.com.

Table 2: Representative Preclinical Models for Anticancer Research

Model Type Description Common Endpoints Potential Application for this compound
Xenograft Model Human tumor cells are implanted subcutaneously or orthotopically into immunodeficient mice. dovepress.comamegroups.cn Tumor growth inhibition, tumor volume/weight, survival analysis, biomarker analysis (e.g., Ki67). amegroups.cn To assess the direct antitumor activity of this compound against human cancers.
Syngeneic Model Murine tumor cells are implanted into immunocompetent mice of the same genetic background. Tumor growth, survival, characterization of tumor-infiltrating immune cells (e.g., T cells, macrophages). To evaluate this compound's potential to modulate the host immune response against cancer.

| In Vitro Cell Lines | Human or murine cancer cells cultured in the laboratory. | Cell viability, apoptosis assays (e.g., caspase activation), cell cycle analysis, migration/invasion assays. | For initial screening of cytotoxic/cytostatic effects and elucidation of molecular mechanisms. |

Neurodegenerative Disease Models

Evidence for the evaluation of this compound in specific models of neurodegenerative diseases like Alzheimer's or Parkinson's disease is limited. However, some related activities suggest potential neuroprotective mechanisms. A study identified this compound as a potent inhibitor of the lipoxygenase enzyme ajol.info. The lipoxygenase pathway is involved in generating inflammatory mediators, and neuroinflammation is a critical component in the pathology of many neurodegenerative disorders nih.gov. By inhibiting this enzyme, this compound could potentially mitigate inflammatory damage in the brain.

Neuroprotective effects of natural compounds are often initially tested in cell-based models, such as human neuroblastoma cells (e.g., SH-SY5Y), before progressing to animal models researchgate.net. These in vitro systems can be used to model specific aspects of neurodegenerative disease, such as oxidative stress or protein aggregation researchgate.netmdpi.com.

Animal models for neurodegeneration include transgenic mice that express genes associated with Alzheimer's disease (e.g., APP/PS1 mice) or rodent models where neurodegeneration is chemically induced, such as the MPTP mouse model of Parkinson's disease frontiersin.org. These models are crucial for testing whether a compound can not only protect neurons but also improve cognitive or motor deficits frontiersin.orgnih.gov. While this compound itself has not been reported in these specific models, its anti-inflammatory potential makes it a candidate for future investigation ajol.infonih.gov.

Table 3: Preclinical Models for Neurodegenerative Disease Research

Disease Focus Model System Key Pathological Features Modeled Potential Application for this compound
General Neuroprotection Human neuroblastoma cell lines (e.g., SH-SY5Y) researchgate.net Oxidative stress, apoptosis, neurotoxicity. Initial screening for neuroprotective effects and mechanistic insights.
Parkinson's Disease Drosophila DJ-1A model, MPTP-induced mouse model frontiersin.orgnih.gov Dopaminergic neuron loss, oxidative stress, motor deficits. To assess the ability to protect dopaminergic neurons and restore motor function.
Alzheimer's Disease Transgenic mouse models (e.g., APP/PS1) frontiersin.org Aβ plaque accumulation, tau hyperphosphorylation, neuroinflammation, cognitive deficits. To evaluate effects on key pathological hallmarks and cognitive improvement.

| Parkinson's Disease | Patient-derived midbrain organoids mdpi.com | Oxidative stress, dysfunctional signaling pathways. | To test efficacy in a human-relevant, 3D model system. |

Evaluation of Preclinical Efficacy and Translational Potential (Mechanistic Focus)

The translational potential of a compound is its likelihood of success in human clinical trials, which is built upon robust preclinical evidence and a clear understanding of its mechanism of action elifesciences.orgvantage-research.netpelagobio.com. For this compound, the current data is insufficient to make a strong assessment of its translational potential.

The primary mechanistic clue for this compound's bioactivity comes from its characterization as a lignan (B3055560) and its potential anti-inflammatory action through lipoxygenase inhibition ajol.info. Many polyphenolic compounds, including lignans, exert their effects by modulating key signaling pathways involved in inflammation and cell survival, such as NF-κB, and by exerting antioxidant effects nih.govnih.gov.

For this compound to be considered a viable translational candidate, a systematic preclinical evaluation is necessary. This would involve:

Mechanistic Elucidation: Using in vitro models to confirm its molecular targets, such as the inhibition of COX or lipoxygenase enzymes, and its effect on inflammatory signaling cascades like NF-κB and MAPKs nih.gov.

In Vivo Efficacy: Demonstrating a clear dose-response relationship in relevant animal models of inflammation, cancer, or neurodegeneration.

Pharmacokinetics: Characterizing its absorption, distribution, metabolism, and excretion (ADME) profile to understand its bioavailability and how it is processed in the body.

Network pharmacology analyses of plant extracts containing this compound suggest that it may act on multiple targets, which is characteristic of many natural products nih.gov. This multi-target action could be beneficial for complex diseases like cancer or neurodegeneration. However, it also complicates the elucidation of a primary mechanism of action. Therefore, while the foundational knowledge suggests that this compound is a compound of interest, significant further research is required to validate its preclinical efficacy and establish its translational potential.

Future Research Directions and Therapeutic Prospects

Elucidation of Novel Molecular Targets and Signaling Pathways

Future research will focus on precisely identifying the molecular machinery with which Fraxiresinol interacts. While studies on plant extracts containing this compound and related compounds have provided initial clues, dedicated investigation into the purified compound is essential. For instance, extracts from Clinopodium chinense, which contain this compound, have been shown to modulate key inflammatory signaling pathways. nih.gov These include the Toll-like receptor 4 (TLR4) pathway and its downstream components such as MyD88, TRIF, and TRAF6. nih.gov Furthermore, these extracts can inhibit the phosphorylation of kinases in the MAPK family (JNK, ERK, p38) and the NF-κB pathway. nih.gov

Separately, research on tuber extracts rich in a this compound glycoside has demonstrated inhibitory activity against human cancer cell lines. researchgate.net This points toward potential interactions with pathways critical to cancer progression. Bioinformatic analyses in related cancer research have highlighted the importance of signaling networks like the PI3K/AKT, FOXO, and p53 pathways as central regulators of cell proliferation and apoptosis. researchgate.net A primary goal for future this compound research will be to determine if the pure compound directly binds to and modulates specific proteins within these or other yet-to-be-discovered pathways.

Development of this compound Derivatives with Enhanced Specificity and Potency

To improve the potential therapeutic profile of this compound, a significant area of future work will involve medicinal chemistry and the synthesis of novel derivatives. The objective is to create new molecules based on the this compound scaffold that exhibit improved characteristics, such as heightened potency against a specific target or greater selectivity, thereby reducing potential off-target effects. This process of rational drug design involves strategically modifying the core structure of the parent compound. mdpi.comnih.gov

For this compound, synthetic strategies could involve altering its functional groups, such as the hydroxyl and methoxy (B1213986) moieties, to influence properties like hydrophobicity, stability, and binding affinity to target proteins. mdpi.com By creating a library of these derivatives and screening them against various biological targets, researchers can establish a structure-activity relationship (SAR). mdpi.comnih.gov This would provide critical insights into which parts of the molecule are essential for its biological effects, guiding the development of more effective and specific therapeutic agents.

Mechanistic Studies in Complex Biological Systems

Future studies will need to employ these approaches to understand this compound's effects on the emergent properties of living systems. plos.orgucsf.edu This involves using dynamic modeling to simulate its impact on cellular pathways over time, accounting for the inherent complexity and non-linearity of biological processes. nih.govplos.org By applying mechanistic modeling to data from cell cultures, tissues, or even whole-organism studies, researchers can develop and test hypotheses about how this compound perturbs these systems, providing a more holistic understanding of its biological impact. nih.gov This approach can bridge the gap between the compound's effect on a single molecular target and its ultimate physiological outcome. plos.org

Integration with Systems Biology and Omics Approaches

Systems biology offers a holistic framework for understanding the multifaceted effects of a compound like this compound. nih.gov By integrating high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can capture a comprehensive snapshot of the molecular changes induced by the compound. nih.govnih.gov This "hypothesis-free" approach can uncover previously unknown molecular players and pathways affected by this compound. frontiersin.org

Future research should apply a multi-omics strategy to cells or organisms treated with this compound.

Transcriptomics would reveal which genes are activated or suppressed. mdpi.com

Proteomics would identify changes in protein expression levels, indicating which pathways are functionally altered. nih.gov

Metabolomics would show how cellular metabolism is rewired in response to the compound. nih.gov

Integrating these large datasets using bioinformatics and computational tools is crucial for building comprehensive models of this compound's mechanism of action. nih.govfrontiersin.org This systems-level perspective allows for the identification of network-wide effects and can help in creating detailed "disease maps" to visualize how the compound modulates complex disease mechanisms. mdpi.com

Sustainable Sourcing and Biotechnological Production Strategies

As interest in this compound grows, so does the need for a reliable and sustainable supply. Sustainable sourcing involves procuring raw materials in a way that is environmentally conscious and socially responsible. sedex.com This approach considers the entire lifecycle of the product and aims to build resilient, long-term relationships with suppliers while minimizing ecological impact. sedex.comecovadis.com this compound has been identified in plants from the Fraxinus (ash) and Clinopodium genera. nih.govmdpi.com A sustainable sourcing strategy would involve responsible harvesting practices for these plants to prevent over-exploitation and ensure the long-term viability of these natural resources.

Beyond wild harvesting, biotechnological production offers a promising alternative. This would involve:

Identifying the biosynthetic pathway responsible for producing this compound in the source plants.

Transferring the relevant genes into a microbial host, such as yeast or bacteria.

Optimizing the fermentation process to produce large quantities of the compound in a controlled and sustainable manner.

This strategy bypasses the potential ecological issues of agricultural production or wild harvesting and ensures a consistent, high-purity supply for research and potential future therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.